

In Vitro Characterization of XY018: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: XY018

Cat. No.: B611862

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This technical guide provides a comprehensive overview of the in vitro characterization of **XY018**, a novel small molecule inhibitor. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of its biochemical and cellular activity, selectivity, and mechanism of action.

Biochemical Activity and Selectivity

XY018 was profiled for its inhibitory activity against a panel of kinases. The compound demonstrates potent and selective inhibition of Kinase Z, a key enzyme implicated in proliferative diseases.

Table 1: Enzymatic Inhibition of **XY018** against a Panel of Kinases

Kinase Target	IC50 (nM)
Kinase Z	5.2
Kinase A	1,250
Kinase B	2,500
Kinase C	>10,000
Kinase D	8,750

Table 2: Binding Affinity of **XY018** for Kinase Z

Parameter	Value
Ki (nM)	2.1
Kon (M ⁻¹ s ⁻¹)	1.2 x 10 ⁵
Koff (s ⁻¹)	2.5 x 10 ⁻⁴
Residence Time (min)	66.7

Cellular Activity

The anti-proliferative effects of **XY018** were assessed in a cancer cell line known to be dependent on Kinase Z signaling.

Table 3: Anti-proliferative Activity of **XY018**

Cell Line	IC50 (nM)
Cancer Cell Line X	58
Normal Cell Line Y	>10,000

Experimental Protocols

This assay determines the concentration of **XY018** required to inhibit 50% of the activity of the target kinase (IC50).

- Reagents:
 - Recombinant human Kinase Z
 - ATP
 - Substrate peptide
 - **XY018** (serial dilutions)

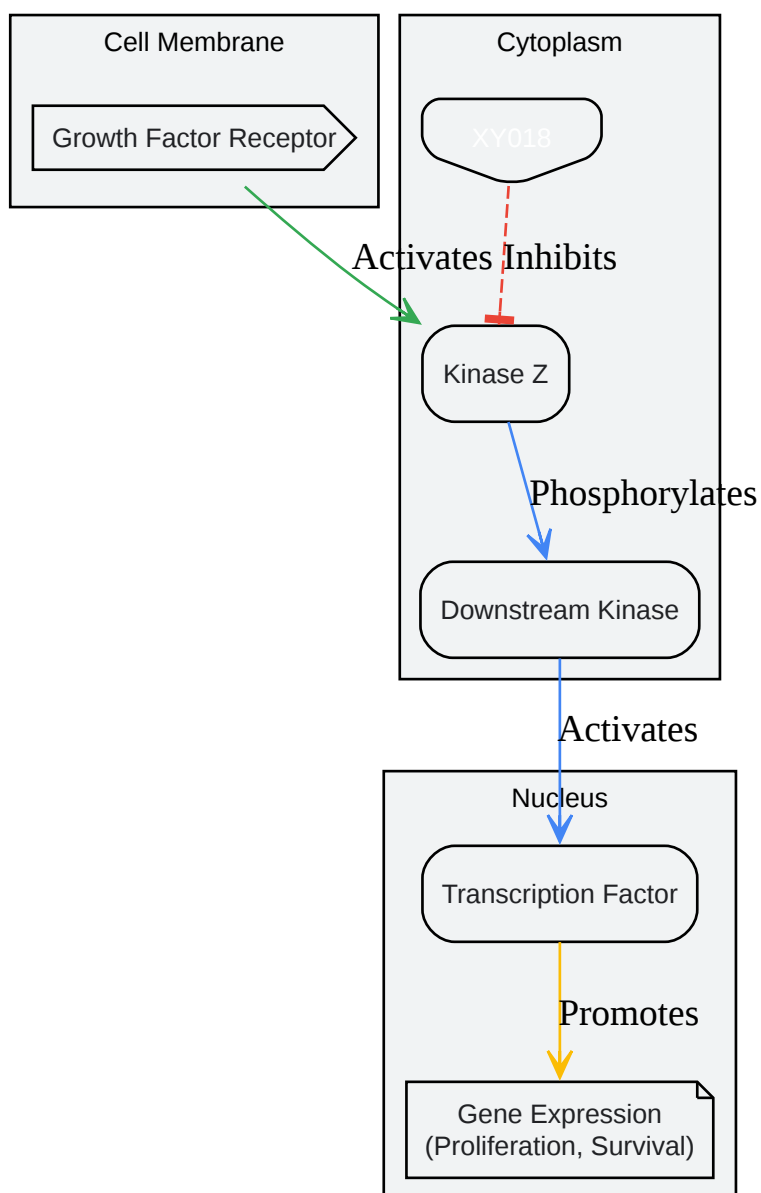
- Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 0.02% NaN₃)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
 - Add 5 µL of 2X kinase solution to each well of a 384-well plate.
 - Add 2.5 µL of a 4X serial dilution of **XY018** in 10% DMSO.
 - Add 2.5 µL of 4X substrate/ATP mixture to initiate the reaction.
 - Incubate for 60 minutes at room temperature.
 - Add 10 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure luminescence.
 - Incubate for 30 minutes at room temperature.
 - Read the plate using a luminometer.
 - Calculate IC₅₀ values from the resulting dose-response curves.

This assay measures the effect of **XY018** on the proliferation of a cancer cell line.

- Reagents:
 - Cancer Cell Line X
 - Normal Cell Line Y
 - Complete growth medium (e.g., RPMI-1640 with 10% FBS)

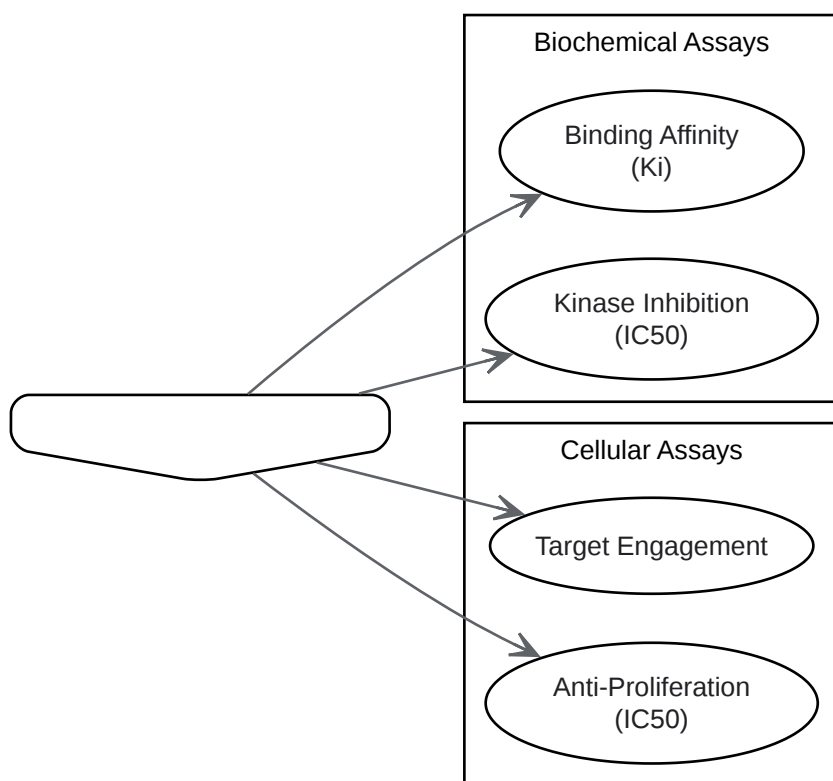
- **XY018** (serial dilutions)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Procedure:
 - Seed 5,000 cells per well in a 96-well plate and incubate overnight.
 - Treat cells with a serial dilution of **XY018** and incubate for 72 hours.
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence with a plate reader.
 - Determine the IC50 values from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Hypothetical signaling pathway of Kinase Z and the inhibitory action of **XY018**.



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Caption: In vitro characterization workflow for **XY018**.

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